Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Selection

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (CAS 184042-54-4) is a synthetic, Boc-protected piperidine derivative that functions as a versatile intermediate in medicinal chemistry. It incorporates three key structural features: a piperidine ring, an N-tert-butoxycarbonyl (Boc) protecting group, and a 2-fluoroethyl substituent at the 4-position.

Molecular Formula C12H22FNO2
Molecular Weight 231.31 g/mol
CAS No. 184042-54-4
Cat. No. B12981360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate
CAS184042-54-4
Molecular FormulaC12H22FNO2
Molecular Weight231.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CCF
InChIInChI=1S/C12H22FNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
InChIKeyGZEKQGBJAAUAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (CAS 184042-54-4): A Boc-Protected Fluorinated Piperidine Building Block for Medicinal Chemistry and Radioligand Development


Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (CAS 184042-54-4) is a synthetic, Boc-protected piperidine derivative that functions as a versatile intermediate in medicinal chemistry. It incorporates three key structural features: a piperidine ring, an N-tert-butoxycarbonyl (Boc) protecting group, and a 2-fluoroethyl substituent at the 4-position . The Boc group serves as a standard amine protection strategy compatible with multi-step synthesis and cleavable under mild acidic conditions. The fluoroethyl group introduces distinct electronic and steric properties relative to non-fluorinated alkyl chains, including enhanced lipophilicity and altered metabolic stability . While no direct bioactivity data have been reported for the compound itself, the 2-fluoroethylpiperidine pharmacophore is well-precedented in published sigma-1 (σ1) receptor ligands, where the fluoroethyl substituent confers higher σ1 affinity and σ1/σ2 selectivity relative to fluoropropyl and hydroxy analogs [1][2].

Why Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate Cannot Be Swapped with Common Analogs: Evidence of Functional Consequences


Generic substitution among 4-substituted N-Boc-piperidine derivatives is not chemically or functionally equivalent. The 2-fluoroethyl side chain imparts distinct physicochemical properties compared to non-fluorinated (ethyl, hydroxyethyl) or alternatively halogenated (chloroethyl, bromoethyl) congeners. Fluorine's high electronegativity and low polarizability modify the electron density of the piperidine ring via through-bond inductive effects, alter the pKa of the deprotected amine [1], and redirect metabolic pathways away from cytochrome P450-mediated oxidation at the terminal carbon [2]. The resulting differences in LogD, metabolic stability, and protein binding cannot be predicted from the behavior of the –OH, –Cl, or –Br analogs. Furthermore, the 2-fluoroethyl versus 3-fluoropropyl chain-length difference, while seemingly minor, has been shown to produce divergent σ1 receptor affinity and σ1/σ2 selectivity profiles in multiple ligand series [2][3].

Product-Specific Quantitative Evidence: Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate vs. Comparator Building Blocks


Reactivity and Chemoselectivity: Fluoroethyl vs. Bromoethyl Leaving-Group Potential in SN2 Transformations

In nucleophilic substitution reactions, the fluoroethyl side chain of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is essentially inert as a leaving group, requiring specialized fluoride-specific activation conditions, whereas the bromoethyl analog (CAS 169457-73-2) and chloroethyl analog (e.g., CAS 118469-06-4) undergo facile SN2 displacement under standard conditions. This differential reactivity allows orthogonal functionalization strategies not possible with halogenated homologs . The C–F bond dissociation energy (~116 kcal/mol) is significantly higher than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), making the fluoroethyl derivative stable under conditions where bromo- and chloro-analogs would undergo premature displacement or elimination [1].

Medicinal Chemistry Organic Synthesis Building Block Selection

Boc-Deprotection Orthogonality: Fluoroethyl-Tolerant vs. Fluoroethyl-Labile Conditions

The Boc group of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate is cleavable under standard acidic conditions (TFA/DCM or HCl/dioxane), releasing the free 4-(2-fluoroethyl)piperidine. Critically, the fluoroethyl substituent is stable to these acidic deprotection conditions, whereas the Boc group of the corresponding 4-(2-hydroxyethyl) analog (CAS 89151-44-0) may undergo competing acid-catalyzed dehydration or esterification side reactions unless the hydroxyl is protected [1]. The tert-butyl carbamate linkage also provides superior stability during lithiation, Grignard additions, and reductive aminations compared to Cbz or Fmoc alternatives, which are susceptible to hydrogenolysis or base-mediated cleavage, respectively [2].

Protecting Group Chemistry Solid-Phase Synthesis Process Chemistry

Sigma-1 Receptor Pharmacophore: 2-Fluoroethyl vs. 3-Fluoropropyl Chain-Length Differentiation

In spirocyclic piperidine σ1 receptor ligands, the (2-fluoroethyl) derivatives consistently exhibit both higher σ1 affinity and greater σ1/σ2 selectivity than the corresponding (3-fluoropropyl) derivatives. Fluspidine, a 2-fluoroethyl spirocyclic piperidine, demonstrates Ki = 0.59 nM at σ1 with 1,331-fold selectivity over σ2, compared to its 3-fluoropropyl analog which shows lower affinity and selectivity [1]. For radiotracer applications, the [18F]2-fluoroethyl analog [18F]SFE (KD = 5 nM, log P = 2.4) shows approximately 40% reduction in peak brain activity over 90 min in rats, whereas the [18F]3-fluoropropyl analog [18F]FPS (KD = 0.5 nM, log P = 2.9) fails to reach pseudoequilibrium by 4 h in humans, making the fluoroethyl chain-length critical for in vivo CNS imaging kinetics [2].

Sigma Receptor Pharmacology PET Tracer Development Radioligand Design

Aqueous Stability: Fluoroethyl vs. Fluorobutyl Piperidines — Avoiding Intramolecular Cyclization

Fluorinated N-alkylpiperidines with a single terminal fluorine at the δ-position (fluorobutyl) exhibit unexpected aqueous instability via intramolecular ring-closing fluorine substitution to form spiro-pyrrolidinium salts. Compounds with a single fluorine at the β/γ-position (fluoroethyl) are chemically inert under the same mild biophysical assay conditions (pH 7.4, 37 °C) [1]. While this study examined N-alkylpiperidines rather than Boc-protected derivatives, the fundamental stability difference between fluoroethyl and fluorobutyl chains is dictated by the distance between the fluorine and the piperidine nitrogen — a structural parameter that remains unchanged regardless of N-substitution [1].

Chemical Stability Biophysical Assay Conditions Compound Quality Assurance

Radiotracer Metabolism: Fluoroethyl Esters Exhibit Slower AChE Cleavage and Higher Selectivity vs. Methyl Esters

N-[18F]fluoroethylpiperidinyl esters were directly compared with their N-[11C]methyl counterparts as acetylcholinesterase (AChE) substrates. The fluoroethyl group substitution results in slower in vitro enzymatic cleavage rates and higher selectivity for AChE over butyrylcholinesterase (BuChE) compared to methyl esters [1]. In mouse blood metabolism assays, the fluoroethyl esters exhibited slower hydrolysis rates (t1/2 approximately 2-3× longer than methyl esters). PET time-activity curves in rats demonstrated that two fluoroethyl tracers achieved pharmacokinetic profiles suitable for regional brain AChE quantification, particularly in high-AChE regions (striatum) where the [11C]methyl tracers suffer from delivery-limitation bias [1].

PET Radiochemistry Acetylcholinesterase Imaging Fluorine-18 Tracer Design

Thrombin Inhibitor Potency: 4-Fluoroethylpiperidine P2 Pharmacophore Provides Superior Potency vs. Unsubstituted Piperidine in Anticoagulant Design

In a systematic SAR study of nonpeptide thrombin inhibitors, piperidine P2 pharmacophores substituted with 4-(2-fluoroethyl) provided inhibitors with increased potency compared to unsubstituted piperidine and several alternative 4-substituted analogs [1]. Specifically, the 4-fluoroethylpiperidine (FEP) moiety, when incorporated into inhibitor 45g in combination with optimized P1 and P3 groups, contributed to enhanced binding affinity for thrombin's S2 pocket [1]. Crystallographic analysis indicates that the 4-fluoroethyl group engages in favorable hydrophobic and van der Waals interactions with Lys60G of thrombin, while the fluorine atom can participate in weak polar interactions not available to the non-fluorinated ethyl analog [1].

Anticoagulant Drug Discovery Thrombin Inhibition Structure-Activity Relationship

Optimal Use Cases for Tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (CAS 184042-54-4) in Research and Development


Radioligand Precursor for 18F-Labeled CNS PET Tracers Targeting Sigma-1 Receptors

Boc deprotection and N-alkylation/arylation of the resulting 4-(2-fluoroethyl)piperidine enables construction of 18F-labeled sigma-1 receptor radioligands. The 2-fluoroethyl chain provides the optimal balance of receptor affinity (Ki ~0.59 nM achievable in optimized spirocyclic scaffolds) and CNS washout kinetics (~40% clearance over 90 min) compared to 3-fluoropropyl analogs that exhibit inadequate clearance in humans [1][2]. The Boc-protected precursor offers a convenient, storable intermediate that can be deprotected on-demand prior to radiolabeling.

Thrombin Inhibitor P2 Pharmacophore Fragment Synthesis

Following quantitative Boc removal, 4-(2-fluoroethyl)piperidine serves as a validated P2 building block for nonpeptide direct thrombin inhibitors. Its 4-fluoroethyl group engages the S2 pocket of thrombin, specifically interacting with Lys60G, and provides potency enhancement over unsubstituted piperidine in inhibitor series [1]. The Boc-protected form is ideal for late-stage introduction after peptide coupling or reductive amination steps, preventing premature piperidine N–H participation.

AChE PET Tracer Development Using Fluorine-18 Labeling Strategies

The [18F]fluoroethylpiperidine scaffold, accessible from the target compound, yields AChE substrates with 2-3× slower enzymatic cleavage rates and higher AChE/BuChE selectivity than [11C]methyl analogs [1]. This kinetic difference directly addresses quantification bias in high-AChE brain regions (striatum), making these tracers superior for Alzheimer's disease research and drug development programs requiring accurate regional AChE activity measurement [1].

Multi-Step Synthetic Intermediate Requiring Orthogonal Stability to Acid, Base, and Nucleophilic Conditions

The combination of an acid-labile Boc protecting group with a chemically inert fluoroethyl side chain (C–F bond ~116 kcal/mol) provides unique orthogonality in multi-step synthesis [1]. The fluoroethyl group survives acidic Boc-deprotection conditions (4M HCl/dioxane, TFA/DCM), basic conditions for amide bond formation, Grignard or organolithium additions, and standard nucleophilic substitution conditions — enabling synthetic sequences that would be compromised by premature displacement of bromoethyl or chloroethyl analogs, or by acid-catalyzed dehydration of the hydroxyethyl analog [1][2].

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